molecular formula C28H26N4O7S B2894714 N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688059-97-4

N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No. B2894714
CAS RN: 688059-97-4
M. Wt: 562.6
InChI Key: NVPONHUJBFPEFS-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C28H26N4O7S and its molecular weight is 562.6. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Polymerization Inhibitors and Anticancer Agents

Research on similar quinazoline derivatives has demonstrated significant potential in cancer treatment. For instance, compounds designed as conformationally restricted analogues have shown potent inhibitory activities against tubulin assembly, a crucial process for cell division, highlighting their applicability as anticancer agents. These compounds have demonstrated potent anticancer activity across a large panel of cancer cell lines and have shown vasculature damaging activity, indicating their potential as vascular disrupting agents (Driowya et al., 2016).

H1-Antihistaminic Agents

Another area of application for related compounds is in the development of H1-antihistaminic agents. A series of quinazolinone derivatives have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These compounds have also demonstrated less sedative effects compared to traditional antihistamines, suggesting their potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Antihypertensive and Diuretic Agents

Quinazoline derivatives have also been explored for their diuretic and antihypertensive activities. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their activities. Some compounds exhibited potent activities, highlighting the structural versatility of quinazoline derivatives in developing new therapeutic agents for hypertension and related cardiovascular conditions (Rahman et al., 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O7S/c1-37-21-9-7-18(8-10-21)15-29-26(33)6-3-11-31-27(34)22-13-24-25(39-17-38-24)14-23(22)30-28(31)40-16-19-4-2-5-20(12-19)32(35)36/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPONHUJBFPEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

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